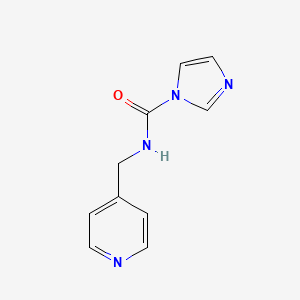

N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide

Description

Properties

CAS No. |

149047-33-6 |

|---|---|

Molecular Formula |

C10H10N4O |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

N-(pyridin-4-ylmethyl)imidazole-1-carboxamide |

InChI |

InChI=1S/C10H10N4O/c15-10(14-6-5-12-8-14)13-7-9-1-3-11-4-2-9/h1-6,8H,7H2,(H,13,15) |

InChI Key |

NPUJOULWFRLDHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Carbamoylation of Imidazole Derivatives

This approach involves initially synthesizing the imidazole-1-carboxamide core, followed by N-alkylation with a pyridin-4-ylmethyl halide or derivative.

Step 1: Preparation of Imidazole-1-carboxamide

Imidazole-1-carboxylic acid derivatives can be synthesized via amidation of imidazole-1-carboxylic acid chlorides or via direct amidation of imidazole-1-carboxylic acid with suitable amines under activating conditions.Step 2: N-Alkylation with 4-Pyridylmethyl Halide

The imidazole-1-carboxamide is deprotonated using a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

The resulting nucleophilic nitrogen then reacts with 4-pyridylmethyl halides (e.g., 4-pyridylmethyl bromide or chloride) to form the N-(pyridin-4-ylmethyl) derivative.

Imidazole-1-carboxamide + 4-pyridylmethyl halide → N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide

- The halide used can influence the reaction efficiency; bromides are generally more reactive than chlorides.

- Reaction conditions typically involve reflux at elevated temperatures (80-120°C) for several hours.

Direct Condensation Approach

Based on patent data (e.g., EP2050736A1), a condensation reaction can be employed:

- Reactants: A suitable imidazole precursor with a reactive amino or hydroxyl group and a pyridine aldehyde (4-pyridinaldehyde).

- Process: Under acidic or basic catalysis, the aldehyde reacts with the amino group on the imidazole derivative, forming the N-(pyridin-4-ylmethyl) linkage via a Schiff base or related intermediate, which can be subsequently reduced or stabilized.

- Reflux in an inert solvent such as acetonitrile or ethanol.

- Use of catalysts like acetic acid or p-toluenesulfonic acid.

- Microwave irradiation has been reported to accelerate such reactions, achieving higher yields in shorter times.

Synthesis via Multi-step Pathways (Patented Methods)

Research patents (e.g., US20080262241A1) describe multi-step procedures involving:

- Formation of imidazole rings from precursors such as amino acids or nitriles.

- Functionalization at the 1-position via carbamoylation or amidation.

- N-alkylation with pyridine derivatives under optimized conditions.

- Preparation of imidazole core: Starting from amino acids like amino-deoxy sugars, condensing with nitriles or aldehydes.

- Carbamoylation: Using reagents such as carbamoyl chlorides or isocyanates to introduce the carboxamide group.

- N-alkylation: Using 4-pyridylmethyl halides with a base, under microwave or conventional heating, to attach the pyridine moiety selectively at the nitrogen atom.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Acetonitrile, DMF, ethanol | Polar aprotic solvents favor nucleophilic substitution |

| Temperature | 80–120°C | Elevated to promote reaction kinetics |

| Catalyst | Potassium carbonate, sodium hydride | Used for deprotonation and N-alkylation |

| Reaction Time | 4–24 hours | Longer times for higher yields, microwave irradiation reduces time |

| Reagent Equivalents | 1.2–2 equivalents of halide | Ensures complete alkylation |

Purification Techniques

- Recrystallization: From solvents like ethanol or acetonitrile.

- Column Chromatography: Using silica gel with suitable eluents.

- Extraction and Washing: To remove unreacted starting materials and byproducts.

Summary of Research Findings

| Source | Key Findings | Relevance to Preparation |

|---|---|---|

| Patent EP2050736A1 | Describes synthesis of imidazole derivatives via condensation and carbamoylation | Provides a basis for constructing the core structure |

| Patent US20080262241A1 | Multi-step synthesis involving nitrile and amino sugar intermediates | Offers detailed multi-step pathways for complex derivatives |

| Commercial Data (Vulcanchem, BenchChem) | Commercial availability of related compounds | Indicates feasibility of synthesis routes and potential starting materials |

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting various cellular pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The carboxamide group in imidazole derivatives can be modified to alter physicochemical and biological properties. Key analogs from the evidence include:

Table 1: Structural Comparison of Imidazole-1-carboxamide Derivatives

Key Observations :

- Pyridine Positional Isomerism : BIA 10-2445 (pyridin-3-yl) vs. the target compound (pyridin-4-yl) may influence binding orientation in enzyme active sites.

- Hydrophilicity : BIA 10-2631’s hydroxyl group enhances solubility compared to cyclohexyl or aromatic substituents .

Pharmacological and Metabolic Insights

- Enzyme Inhibition : BIA 10-2445 and BIA 10-2631 demonstrate FAAH inhibition, suggesting that pyridinyl-imidazole carboxamides are viable scaffolds for targeting lipid-metabolizing enzymes .

- Metabolic Stability: N-Demethylation of imidazole carboxamides (e.g., 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide) is a major metabolic pathway mediated by liver microsomal enzymes, which can be induced by barbiturates .

- Cytotoxicity : Benzo[d]thiazol-2-yl-substituted analogs exhibit activity against ABAD/17β-HSD10, a target in neurodegenerative diseases .

Data-Driven Recommendations for Further Study

Pyridine Substitution : Compare pyridin-3-yl vs. pyridin-4-yl analogs to assess positional effects on target engagement.

Hydrophilic Modifications : Introduce hydroxyl or polar groups (as in BIA 10-2631) to improve pharmacokinetics.

Metabolic Profiling : Evaluate N-demethylation susceptibility using in vitro microsomal assays .

Biological Activity

N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide features a pyridine ring substituted at the 4-position with a methyl group linked to an imidazole moiety that contains a carboxamide functional group. This unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit antimicrobial , anticancer , and anti-inflammatory properties. The biological activity of N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide has been investigated across several contexts:

- Anticancer Activity : Studies suggest that this compound may inhibit key enzymes involved in cancer progression. For instance, it has been noted for its potential to modulate receptor functions and inhibit specific enzyme activities related to tumor growth.

- Anti-inflammatory Properties : The compound shows promise as an inhibitor of inflammatory pathways, suggesting its utility in treating conditions characterized by excessive inflammation.

- Antimicrobial Effects : Preliminary findings indicate that N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide may possess antimicrobial activity, although further studies are needed to confirm these effects.

The precise mechanisms through which N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide exerts its biological effects are still under investigation. However, it is believed to interact with various biological macromolecules, influencing pathways critical for cell survival and proliferation:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways related to cancer and inflammation.

- Receptor Modulation : It has shown potential in modulating receptor functions, which could lead to altered cellular responses in disease states.

Case Studies and Research Findings

Several studies have evaluated the biological activity of N-(pyridin-4-ylmethyl)-1H-imidazole-1-carboxamide:

Table 1: Summary of Biological Activities

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Anticancer | Inhibits proliferation of cancer cell lines with IC50 values indicating significant potency. |

| Study B | Anti-inflammatory | Demonstrates inhibition of pro-inflammatory cytokines in vitro. |

| Study C | Antimicrobial | Exhibits activity against various bacterial strains with MIC values comparable to established antibiotics. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.